4-((2-ethoxy-1-naphthamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Soluble epoxide hydrolase sEH inhibition IC50 comparison

4‑((2‑Ethoxy‑1‑naphthamido)methyl)‑N‑(2‑methoxyphenyl)piperidine‑1‑carboxamide (CAS 1235151‑70‑8) is a synthetic piperidine‑derived amide that acts as a potent, non‑urea inhibitor of soluble epoxide hydrolase (sEH) [REFS‑1]. The compound was disclosed in US Patent 8,815,951 (Compound and achieves an IC₅₀ of 1 nM against recombinant human sEH in a fluorescence‑based assay, placing it among the most potent amide‑based sEH inhibitors reported [REFS‑2][REFS‑3].

Molecular Formula C27H31N3O4
Molecular Weight 461.562
CAS No. 1235151-70-8
Cat. No. B2688396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-ethoxy-1-naphthamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
CAS1235151-70-8
Molecular FormulaC27H31N3O4
Molecular Weight461.562
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCN(CC3)C(=O)NC4=CC=CC=C4OC
InChIInChI=1S/C27H31N3O4/c1-3-34-24-13-12-20-8-4-5-9-21(20)25(24)26(31)28-18-19-14-16-30(17-15-19)27(32)29-22-10-6-7-11-23(22)33-2/h4-13,19H,3,14-18H2,1-2H3,(H,28,31)(H,29,32)
InChIKeyXBHWVZCLUNNBQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2-Ethoxy-1-naphthamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide (CAS 1235151‑70‑8): A Sub‑Nanomolar Amide‑Based Soluble Epoxide Hydrolase (sEH) Inhibitor for Cardiovascular & Inflammation Research


4‑((2‑Ethoxy‑1‑naphthamido)methyl)‑N‑(2‑methoxyphenyl)piperidine‑1‑carboxamide (CAS 1235151‑70‑8) is a synthetic piperidine‑derived amide that acts as a potent, non‑urea inhibitor of soluble epoxide hydrolase (sEH) [REFS‑1]. The compound was disclosed in US Patent 8,815,951 (Compound 438) and achieves an IC₅₀ of 1 nM against recombinant human sEH in a fluorescence‑based assay, placing it among the most potent amide‑based sEH inhibitors reported [REFS‑2][REFS‑3]. By blocking the conversion of epoxyeicosatrienoic acids (EETs) to diols, the compound elevates endogenous EET levels, a mechanism associated with vasodilation, anti‑inflammation, and organ protection [REFS‑3].

Why Generic Substitution Fails for sEH Inhibitors – The Critical Role of the 2‑Ethoxy‑1‑naphthamido and 2‑Methoxyphenyl Pharmacophores in 4‑((2‑Ethoxy‑1‑naphthamido)methyl)‑N‑(2‑methoxyphenyl)piperidine‑1‑carboxamide


Within the piperidine‑amide sEH inhibitor class, potency and metabolic stability are exquisitely sensitive to both the left‑side aryl‑amide and the right‑side urea‑replacement motifs [REFS‑1]. Systematic SAR in the Pecic 2013 series demonstrates that IC₅₀ values span more than four orders of magnitude (0.4 nM to 30,000 nM) depending solely on the substitution pattern of the phenyl ring on the piperidine carboxamide [REFS‑1]. The target compound uniquely combines a 2‑ethoxy‑1‑naphthamide left‑side moiety with a 2‑methoxyphenyl right‑side substituent, a pairing that is not present in any of the 46 analogs explicitly tabulated in the foundational SAR study [REFS‑1]. Procuring a close generic analog without this precise substitution pattern therefore carries a high risk of losing the sub‑nanomolar potency, target engagement, and metabolic stability that define this specific chemical entity [REFS‑1][REFS‑2].

Quantitative Differentiation Evidence for 4‑((2‑Ethoxy‑1‑naphthamido)methyl)‑N‑(2‑methoxyphenyl)piperidine‑1‑carboxamide – Comparator‑Based Potency, Target Engagement, and Stability Data


Sub‑Nanomolar Human sEH Inhibition: Head‑to‑Head Potency Comparison with the Clinical Candidate t‑AUCB

In the same fluorescence‑based recombinant human sEH assay (CMNPC substrate, 10‑min incubation), the target compound achieves an IC₅₀ of 1 nM, which is equipotent to the extensively characterized urea‑based clinical candidate t‑AUCB (IC₅₀ = 1–2 nM used as positive control in the study) [REFS‑1][REFS‑2]. This demonstrates that the amide‑based scaffold of the target compound delivers urea‑class potency without the urea‑associated solubility and stability liabilities noted in the literature [REFS‑1].

Soluble epoxide hydrolase sEH inhibition IC50 comparison piperidine carboxamide

Cross‑Species sEH Inhibition Profile: Human vs. Mouse Potency Window

The compound's potency was evaluated against recombinant sEH from human (IC₅₀ = 1 nM and 100 nM in two separate assays), mouse (IC₅₀ = 50 nM), and the human data are confirmed in the recombinant enzyme format [REFS‑1][REFS‑2]. The 50‑fold difference between the most potent human IC₅₀ (1 nM) and the mouse IC₅₀ (50 nM) provides a quantifiable species‑selectivity window. For comparison, the leading urea inhibitor t‑AUCB shows a human IC₅₀ of 1‑2 nM and mouse sEH IC₅₀ of ~10 nM, representing only a ~5‑10‑fold window [REFS‑3].

Cross‑species pharmacology mouse sEH human sEH translational model

Structure‑Driven Differentiation: Unique 2‑Ethoxy‑1‑naphthamide and 2‑Methoxyphenyl Combination Not Represented in the Foundational SAR Series

The Pecic 2013 SAR study systematically explored 46 analogs with variations on the phenyl ring attached to the piperidine carboxamide [REFS‑1]. None of the reported compounds contain the 2‑ethoxy‑1‑naphthamide moiety paired with a 2‑methoxyphenyl group. The closest structural comparator in the series, compound 7‑38, bears a 2‑naphthalene left‑side group but with an unsubstituted phenyl right‑side, yielding an IC₅₀ of 1.6 nM—1.6‑fold less potent than the target compound's 1 nM [REFS‑1]. This indicates that the 2‑methoxyphenyl substitution confers a modest but measurable potency advantage over the unsubstituted phenyl analog.

Structure‑activity relationship pharmacophore uniqueness naphthamide piperidine carboxamide

Human Liver Microsome Stability Differentiation Among Non‑Urea Amide sEH Inhibitors

The 2013 SAR study reports that within the non‑urea piperidine amide series, human liver microsome (hLM) half‑lives range from 2.4 minutes (compound 7‑9) to 180 minutes (compound 7‑24), demonstrating that minor structural modifications drastically alter metabolic stability [REFS‑1]. The target compound belongs to the structurally optimized generation reported in the 2018 follow‑up study, which specifically aimed to improve liver microsome stability while retaining sub‑nanomolar potency [REFS‑2]. Although a direct hLM t₁/₂ value for CAS 1235151‑70‑8 is not publicly disclosed, the 2018 study reports that the lead compound from this series achieved a hLM t₁/₂ of >60 minutes—a >10‑fold improvement over the early lead compound 2 (t₁/₂ = 5.5 min, CLint,app = 220 mL/min/kg) [REFS‑1][REFS‑2].

Metabolic stability human liver microsomes half‑life clearance

Patent‑Backed Chemical Identity: Guaranteed Structural Fidelity via US 8,815,951 Compound 438

The compound is explicitly disclosed and exemplified as Compound 438 in US Patent 8,815,951, which provides a definitive synthetic route and analytical characterization [REFS‑1]. This contrasts with many commercially available sEH inhibitors that are sold as 'research‑grade' without patent‑backed structural verification. For procurement purposes, the patent provides a reference standard for identity, purity expectations, and a legal framework for freedom‑to‑operate assessment that is absent for in‑house or generic analogs [REFS‑1].

Patent compound chemical identity procurement specification GRAS sourcing

Optimal Research & Industrial Application Scenarios for 4‑((2‑Ethoxy‑1‑naphthamido)methyl)‑N‑(2‑methoxyphenyl)piperidine‑1‑carboxamide Based on Quantitative Evidence


Preclinical Cardiovascular Pharmacology: sEH‑Mediated Vasodilation and Blood Pressure Regulation Studies

With a human sEH IC₅₀ of 1 nM—equipotent to the clinical candidate t‑AUCB—the compound is ideally suited as a tool compound for ex vivo and in vivo studies of EET‑mediated vasodilation in isolated artery preparations and hypertensive animal models [REFS‑1]. The defined 50‑fold human‑vs‑mouse potency window provides a calibrated translational reference for dose‑response interpretation [REFS‑2].

Inflammation and Acute Respiratory Distress Syndrome (ARDS) Model Development

The parent patent explicitly claims the use of sEH inhibitors of this class for treating inflammation‑mediated conditions including ARDS and systemic inflammatory response syndrome [REFS‑1]. The compound's sub‑nanomolar potency and non‑urea scaffold make it a strong candidate for evaluating sEH inhibition in LPS‑challenged murine models where urea‑based inhibitors have previously demonstrated efficacy but with solubility limitations [REFS‑3].

Comparative sEH Inhibitor Selectivity Profiling and Off‑Target Panel Screening

The structural uniqueness of the 2‑ethoxy‑1‑naphthamido–2‑methoxyphenyl combination—not represented in the 46‑compound SAR series of Pecic 2013—positions this compound as a valuable probe for selectivity panels comparing amide‑based vs. urea‑based sEH inhibitors against ion channels (hERG), CYP enzymes, and related hydrolases [REFS‑3][REFS‑4].

Metabolic Stability Benchmarking and Formulation Development for Oral sEH Inhibitors

Given the 2018 optimization campaign that improved human liver microsome half‑life from 5.5 minutes to >60 minutes in structurally related analogs, this compound serves as a benchmark for evaluating formulation strategies (e.g., nano‑suspensions, lipid‑based delivery) aimed at further enhancing oral bioavailability of amide‑based sEH inhibitors [REFS‑4].

Quote Request

Request a Quote for 4-((2-ethoxy-1-naphthamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.